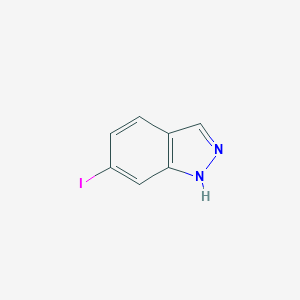

6-iodo-1H-indazole

Übersicht

Beschreibung

6-iodo-1H-indazole is a useful research compound. Its molecular formula is C7H5IN2 and its molecular weight is 244.03 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

6-Iodo-1H-indazole is utilized in the synthesis of various heterocyclic systems. Kanishchev and Dolbier (2018) demonstrated its use in synthesizing SF5-substituted indazoles, including iodo derivatives, showcasing its versatility in creating new compounds with potential pharmaceutical applications (Kanishchev & Dolbier, 2018).

Anticancer Potential

Research by Ngo Xuan Hoang et al. (2022) explored this compound derivatives for their anticancer properties. They found that these derivatives exhibited significant antiproliferative activity in various human cancer cell lines, highlighting the compound's potential in cancer treatment (Ngo Xuan Hoang et al., 2022).

Functionalization Techniques

Lam et al. (2016) developed a method for selective magnesiation of iodoindazoles, including this compound, allowing for the introduction of a wide range of functional groups. This technique is significant for creating highly functionalized indazoles, useful in various chemical and pharmaceutical applications (Lam et al., 2016).

Building Blocks in Synthesis

Cottyn et al. (2007) reported the synthesis of 7-iodo-1H-indazole, a closely related compound, as a potent building block for divergent syntheses of indazoles. This showcases the role of such compounds in facilitating complex chemical reactions (Cottyn et al., 2007).

Applications in Medicinal Chemistry

A review by Gaikwad et al. (2015) highlights the wide range of biological and pharmaceutical applications of indazoles, including anti-cancer, anti-inflammatory, and anti-hypertensive properties. This compound, as part of this class, contributes to the development of novel pharmaceuticals (Gaikwad et al., 2015).

Neuroprotection in Parkinson’s Disease

Xiao-feng et al. (2016) investigated 6-hydroxy-1H-indazole, a compound similar to this compound, for its neuroprotective effects in a mouse model of Parkinson’s disease. This study underscores the therapeutic potential of indazole derivatives in neurodegenerative disorders (Xiao-feng et al., 2016).

Wirkmechanismus

Target of Action

6-Iodo-1H-indazole is a key intermediate in the synthesis of the anticancer drug Axitinib . Axitinib, developed by Pfizer, is a potent selective tyrosine kinase inhibitor with multiple targets . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades, and they play a pivotal role in cellular functions such as growth, differentiation, metabolism, and apoptosis .

Mode of Action

Axitinib works by inhibiting tyrosine kinases, thereby blocking the signaling pathways that lead to cell proliferation and tumor growth .

Biochemical Pathways

Tyrosine kinases are involved in many cellular processes, including the regulation of cell growth and division, the process of apoptosis, and the mechanisms of self-repair .

Result of Action

Axitinib, as a tyrosine kinase inhibitor, can block the signaling pathways that lead to cell proliferation and tumor growth .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

6-Iodo-1H-indazole interacts with various biomolecules in biochemical reactions. It has been designed as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme involved in the metabolism of tryptophan .

Cellular Effects

In human colorectal cancer cells (HCT116), this compound exhibits potent anti-proliferative activity . It suppresses the expression of IDO1 protein and is associated with G2/M cell cycle arrest .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with IDO1. By inhibiting IDO1, it affects the kynurenine pathway, leading to tryptophan depletion and toxicity of the metabolites in the pathway .

Temporal Effects in Laboratory Settings

It is known to have a melting point of 207.0 to 211.0 °C and a predicted boiling point of 358.2±15.0 °C .

Metabolic Pathways

This compound is involved in the kynurenine pathway through its inhibition of IDO1

Eigenschaften

IUPAC Name |

6-iodo-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2/c8-6-2-1-5-4-9-10-7(5)3-6/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSGAXJZKQDNFEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60514491 | |

| Record name | 6-Iodo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60514491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261953-36-0 | |

| Record name | 6-Iodo-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261953-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Iodo-1H-indazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0261953360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Iodo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60514491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

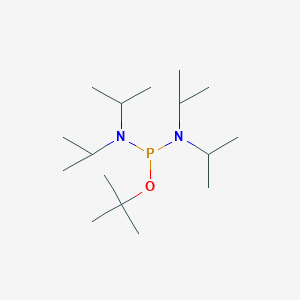

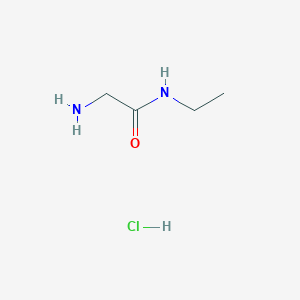

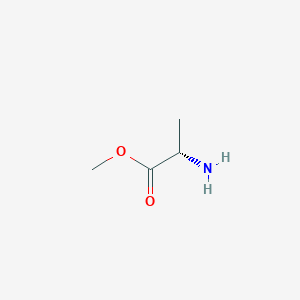

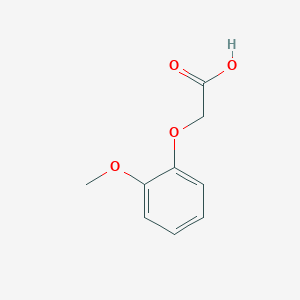

Synthesis routes and methods

Procedure details

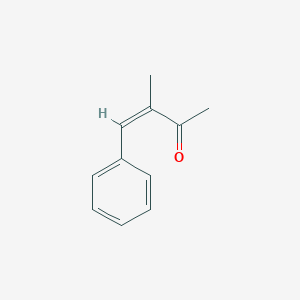

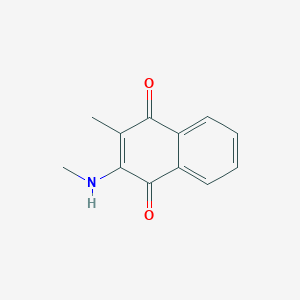

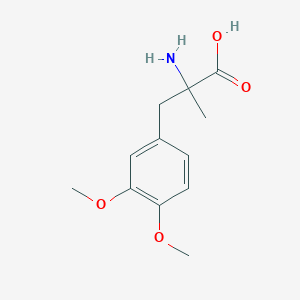

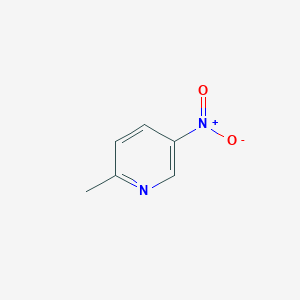

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.